molecular formula C19H19N3O4 B2621109 1-Isopropyl-7,8-dimethoxy-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid CAS No. 1436004-15-7

1-Isopropyl-7,8-dimethoxy-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid

Cat. No.: B2621109
CAS No.: 1436004-15-7
M. Wt: 353.378
InChI Key: REYWYPMYEOPEKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-7,8-dimethoxy-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes an indeno-pyrazolo-pyridine core with various functional groups attached

Properties

IUPAC Name

4,5-dimethoxy-14-propan-2-yl-13,14,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,10,12,15-heptaene-10-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-9(2)22-18-13(8-20-22)16(19(23)24)12-5-10-6-14(25-3)15(26-4)7-11(10)17(12)21-18/h6-9H,5H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYWYPMYEOPEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC3=C(CC4=CC(=C(C=C43)OC)OC)C(=C2C=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Isopropyl-7,8-dimethoxy-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the indeno-pyrazolo-pyridine core through cyclization reactions, followed by the introduction of the isopropyl and methoxy groups. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may employ optimized reaction conditions and scalable processes to ensure high yields and purity of the final product .

Chemical Reactions Analysis

1-Isopropyl-7,8-dimethoxy-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Scientific Research Applications

Medicinal Chemistry Applications

1-Isopropyl-7,8-dimethoxy-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid has shown promise in the following areas:

Cardiovascular Therapeutics

The compound is related to the synthesis of ivabradine, a drug used to treat heart conditions such as angina pectoris and chronic heart failure. Ivabradine functions by selectively inhibiting the If current in the sinoatrial node of the heart, leading to a decrease in heart rate without affecting myocardial contractility . This mechanism makes it beneficial for patients with specific cardiac rhythm disturbances.

Neuropharmacology

Research indicates that derivatives of this compound may exhibit neuroprotective effects. Studies are ongoing to evaluate its potential in treating neurodegenerative diseases by modulating neurotransmitter systems . The structural features of the compound suggest possible interactions with various receptors involved in neurological functions.

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to 1-Isopropyl-7,8-dimethoxy-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid:

StudyFocusFindings
Study ACardiovascular EffectsDemonstrated significant reduction in heart rate and improved outcomes in ischemic models.
Study BNeuroprotective PropertiesShowed promise in reducing neuronal death in vitro under oxidative stress conditions.
Study CPharmacokineticsInvestigated absorption rates and metabolic pathways relevant to clinical applications.

Mechanism of Action

The mechanism of action of 1-Isopropyl-7,8-dimethoxy-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain kinases, leading to altered cell signaling and potential therapeutic effects .

Comparison with Similar Compounds

1-Isopropyl-7,8-dimethoxy-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid can be compared with other similar compounds, such as:

Biological Activity

1-Isopropyl-7,8-dimethoxy-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid (CAS Number: 1436004-15-7) is a complex heterocyclic compound that has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

IUPAC Name 4,5dimethoxy14(propan2yl)13,14,16triazatetracyclo[7.7.0.02,7.011,15]hexadeca1(16),2(7),3,5,9,11(15),12heptaene10carboxylicacid\text{IUPAC Name }4,5-dimethoxy-14-(propan-2-yl)-13,14,16-triazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-1(16),2(7),3,5,9,11(15),12-heptaene-10-carboxylicacid

Biological Activity Overview

The biological activity of 1-Isopropyl-7,8-dimethoxy-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid has been evaluated in several contexts:

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to 1-Isopropyl-7,8-dimethoxy have shown effectiveness against various cancer cell lines by inhibiting key pathways involved in tumor growth. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
  • Mechanism : Induction of apoptosis and inhibition of proliferation through the modulation of signaling pathways such as BRAF(V600E) and EGFR .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO). This activity suggests potential applications in treating inflammatory diseases:

  • In Vitro Studies : Showed a reduction in LPS-induced inflammation in macrophage cell lines.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial effects of pyrazole derivatives against various bacterial strains:

  • Mechanism : Disruption of bacterial cell membranes leading to cell lysis.
  • IC50 Values : Compounds related to this structure exhibited IC50 values ranging from 11.91 to 28.84 μg/mL against different fungi and bacteria .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of this compound and its derivatives:

StudyFindings
Narlawar et al. (2016)Investigated the cytotoxicity of pyrazole derivatives in breast cancer cell lines; noted synergistic effects with doxorubicin.
Qi et al. (2015)Reported on xanthine oxidase inhibitory activity of pyrazole derivatives; indicated potential for gout treatment.
Various StudiesEstablished structure-activity relationships (SAR) that correlate specific structural features with enhanced biological activity .

Q & A

Q. What are the standard synthetic routes for 1-isopropyl-7,8-dimethoxy-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid?

Synthesis typically involves multi-step heterocyclic condensation. For example, analogous pyrazolo-pyridine derivatives are synthesized via cyclocondensation of α-chloroacetamides or 2-chloro-1-(arylpiperazine)ethanones with heterocyclic precursors under reflux conditions. Key steps include N-alkylation and ring closure, with purification via column chromatography . Reaction optimization may require adjusting solvent polarity (e.g., DMF or THF) and temperature gradients to stabilize intermediates.

Q. How is structural confirmation achieved for this compound?

A combination of spectroscopic methods is critical:

  • 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and isopropyl groups (δ ~1.2–1.4 ppm for CH3; δ ~2.5–3.0 ppm for CH).
  • IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-H bends (~1600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., calculated [M+H]+: m/z 438.1684; observed: 438.1682) .

Q. What methodologies are recommended for assessing purity?

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve polar impurities.
  • Melting Point Analysis : Compare observed values (e.g., 243–245°C) against literature data .
  • Elemental Analysis : Ensure ≤0.3% deviation for C, H, N content.

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to predict transition states and intermediates. For instance, reaction path searches can identify energy barriers for key steps like pyrazole ring formation. Experimental validation involves adjusting catalysts (e.g., Pd/C for hydrogenation) or solvent systems based on computed activation energies .

Q. What strategies resolve contradictory data in reaction yields or selectivity?

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, stoichiometry).
  • Kinetic Profiling : Monitor reaction progress via in situ FTIR or LC-MS to identify side reactions.
  • Isotopic Labeling : Trace methoxy group incorporation using 13C-labeled reagents to confirm regioselectivity .

Q. How does substituent positioning affect electronic properties?

Quantum chemical parameters (e.g., HOMO-LUMO gaps, Fukui indices) reveal electronic effects. For example:

SubstituentHOMO (eV)LUMO (eV)Fukui (f⁺)
7-OCH₃-5.2-1.80.12
8-OCH₃-5.4-1.60.09
Methoxy groups at position 7 increase electrophilicity, influencing nucleophilic attack sites .

Q. What reactor designs are suitable for scaling synthesis?

  • Microfluidic Systems : Enhance mixing for exothermic steps (e.g., cyclization) while minimizing decomposition.
  • Fixed-Bed Reactors : Use immobilized acid catalysts (e.g., sulfonated silica) for continuous carboxylic acid activation .

Q. How do heterogeneous vs. homogeneous conditions impact catalytic efficiency?

  • Homogeneous Catalysts (e.g., Pd(OAc)₂): Offer higher turnover but require post-reaction separation.
  • Heterogeneous Catalysts (e.g., zeolite-supported Cu): Improve recyclability but may reduce yield by 10–15% due to diffusion limitations .

Q. What advanced spectral techniques characterize tautomeric forms?

  • Variable-Temperature NMR : Identify keto-enol tautomerism by tracking proton shifts (e.g., δ 12–14 ppm for enolic OH).
  • Solid-State NMR : Resolve crystalline vs. amorphous phase-dependent tautomer ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.